1-(3-tert-Butoxyphenyl)ethan-1-one
Description
1-(3-tert-Butoxyphenyl)ethan-1-one is a ketonic aromatic compound featuring a tert-butoxy (–OC(CH₃)₃) substituent at the meta position of the phenyl ring. The tert-butoxy group, a bulky electron-donating substituent, significantly influences the compound’s electronic and steric properties.
Properties
CAS No. |
99376-84-8 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-[3-[(2-methylpropan-2-yl)oxy]phenyl]ethanone |
InChI |
InChI=1S/C12H16O2/c1-9(13)10-6-5-7-11(8-10)14-12(2,3)4/h5-8H,1-4H3 |
InChI Key |
SOVMLHJXFGXTRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
1-(3-(tert-Butyl)phenyl)ethan-1-one (CAS 6136-71-6):
The tert-butyl (–C(CH₃)₃) group () is purely alkyl, lacking the oxygen atom present in the tert-butoxy group. This results in weaker electron-donating effects compared to the tert-butoxy substituent. The tert-butyl group also introduces steric hindrance but without the polarity imparted by oxygen, leading to lower solubility in polar solvents .1-(4-Bromophenyl)ethan-1-one ():
The bromine atom is strongly electron-withdrawing, reducing electron density on the aromatic ring. This contrasts with the electron-donating tert-butoxy group, which increases ring electron density. Bromophenyl derivatives typically exhibit higher melting points and lower lipophilicity compared to tert-butoxy analogs .- 1-[3-(Dimethylamino)phenyl]ethan-1-one (CAS 18992-80-8): The dimethylamino (–N(CH₃)₂) group is a strong electron donor via resonance, more so than tert-butoxy. This enhances reactivity in electrophilic substitutions and increases basicity. Such compounds are often used in pharmaceuticals for their enhanced binding to biological targets .
Physical and Chemical Properties
*Estimated based on structural analogs.
Spectral Characteristics
- NMR : The tert-butoxy group’s methyl protons appear as a singlet near δ 1.3 ppm, while the oxygen atom deshields adjacent aromatic protons, shifting their signals upfield compared to tert-butyl analogs () .
- IR : A strong C=O stretch near 1700 cm⁻¹ and C–O–C ether stretch around 1250 cm⁻¹ confirm the ketone and tert-butoxy functionalities () .
Stability and Reactivity
The tert-butoxy group’s steric bulk enhances stability against nucleophilic attack compared to smaller substituents (e.g., methoxy). However, it is less stable under acidic conditions than tert-butyl due to the labile ether linkage. In contrast, fluorinated analogs (e.g., 1-(3,3-difluorocyclobutyl)ethan-1-one, ) exhibit superior hydrolytic stability .
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